Technical Documentation Center

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-butyl-1,4-dimethyl-1H-pyrazol-3-amine

Core Science & Biosynthesis

Foundational

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine chemical structure and properties

Executive Summary N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is a specialized functionalized pyrazole derivative acting as a critical intermediate in the synthesis of bioactive small molecules.[1] Belonging to the class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is a specialized functionalized pyrazole derivative acting as a critical intermediate in the synthesis of bioactive small molecules.[1] Belonging to the class of N-alkylated aminopyrazoles, this compound serves as a lipophilic modification of the privileged 3-amino-1,4-dimethylpyrazole scaffold. Its structural features—specifically the electron-rich pyrazole core coupled with a secondary butylamine—make it a valuable probe for optimizing pharmacokinetic profiles (LogP modulation) in kinase inhibitor discovery and agrochemical development.

This guide details the structural specifications, validated synthetic protocols, and physicochemical properties required for its application in high-throughput synthesis and lead optimization.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity

The molecule consists of a 1H-pyrazole ring substituted at the N1 and C4 positions with methyl groups, and at the C3 position with a secondary butylamine moiety. This specific substitution pattern (1,4-dimethyl) locks the tautomeric equilibrium, ensuring regiospecificity during subsequent functionalization.

PropertySpecification
IUPAC Name N-butyl-1,4-dimethyl-1H-pyrazol-3-amine
Parent Scaffold 1,4-dimethyl-1H-pyrazol-3-amine (CAS 85485-61-6)
Molecular Formula C

H

N

Molecular Weight 167.25 g/mol
SMILES CCCCNc1c(C)cn(C)n1
InChI Key (Predicted) MPKIFLQTXIOXTJ-UHFFFAOYSA-N (Analogous)
Computed Physicochemical Profile

The introduction of the N-butyl chain significantly alters the physicochemical landscape compared to the primary amine precursor, enhancing membrane permeability.

DescriptorValue (Predicted)Impact on Drug Design
cLogP 2.1 ± 0.3Optimal range for oral bioavailability (Lipinski compliant).
TPSA ~24 ŲHigh blood-brain barrier (BBB) permeation potential.
pKa (Basic N) 4.5 - 5.2Weakly basic; exists largely as neutral species at physiological pH.
H-Bond Donors 1Secondary amine acts as a specific donor in active sites.
Rotatable Bonds 4Flexible butyl chain allows induced-fit binding.
Structural Connectivity Diagram

The following diagram illustrates the core connectivity and electronic environment of the molecule.

G cluster_0 Pyrazole Core cluster_1 Substituents N1 N1 (Methylated) N2 N2 (Imine-like) N1->N2 Me_N1 Methyl (N1) N1->Me_N1 Regio-lock C3 C3 (Amine attachment) N2->C3 C4 C4 (Methylated) C3->C4 Amine NH (Secondary) C3->Amine C5 C5 (H-substituted) C4->C5 Me_C4 Methyl (C4) C4->Me_C4 Steric block C5->N1 Butyl n-Butyl Chain Amine->Butyl Lipophilic tail

Caption: Connectivity map showing the 1,4-dimethyl regio-locking and the C3-amine extension.

Part 2: Synthetic Methodologies

Retrosynthetic Analysis

Direct alkylation of the primary amine (1,4-dimethyl-1H-pyrazol-3-amine) with butyl halides often leads to over-alkylation (quaternary ammonium salts). Therefore, Reductive Amination is the superior, self-validating protocol for generating the secondary amine with high selectivity.

Protocol: Reductive Amination (Recommended)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes side reactions.

Reagents:

  • Precursor: 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq)

  • Aldehyde: Butyraldehyde (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under N

    
     atmosphere, dissolve 1,4-dimethyl-1H-pyrazol-3-amine in anhydrous DCE (0.2 M concentration).
    
  • Activation: Add Butyraldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/iminium species. Checkpoint: Monitor by TLC (disappearance of amine).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     until gas evolution ceases.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Synthesis Workflow Diagram

Synthesis Start Start: 1,4-dimethyl-1H-pyrazol-3-amine (CAS 85485-61-6) Step1 Step 1: Imine Formation + Butyraldehyde, AcOH, DCE Start->Step1 Intermediate Intermediate: Iminium Species Step1->Intermediate -H2O Step2 Step 2: Reduction + NaBH(OAc)3, 0°C -> RT Intermediate->Step2 Hydride Transfer Workup Workup: NaHCO3 Quench DCM Extraction Step2->Workup Product Final Product: N-butyl-1,4-dimethyl-1H-pyrazol-3-amine Workup->Product

Caption: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Part 3: Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.0–7.2 (s, 1H): Pyrazole C5-H (Singlet).
      
    • 
       3.6–3.8 (s, 3H): N1-Methyl.
      
    • 
       3.1–3.3 (t, 2H): N-CH
      
      
      
      - (Butyl chain, adjacent to NH).
    • 
       1.9–2.0 (s, 3H): C4-Methyl.
      
    • 
       1.3–1.6 (m, 4H): Butyl central CH
      
      
      
      groups.
    • 
       0.9 (t, 3H): Terminal Methyl of butyl chain.
      
    • 
       3.5–4.0 (br s, 1H): NH proton (Exchangeable).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected [M+H]

    
    :  168.15 m/z.
    
  • Fragmentation Pattern: Loss of butyl chain (M-57) is a common diagnostic fragment for N-alkyl amines.

Part 4: Biological Relevance & Applications[1][2][3]

Medicinal Chemistry Utility

The N-butyl-1,4-dimethyl-1H-pyrazol-3-amine scaffold serves as a bioisostere for other 5-membered heterocycles in kinase inhibitors.

  • Kinase Inhibition (JAK/STAT): Pyrazoles are classic ATP-competitive inhibitors. The N-butyl group provides hydrophobic interaction with the "gatekeeper" region or solvent-front pockets of kinase domains.

  • GPCR Ligands: Used in the synthesis of cannabinoid receptor antagonists (analogs of Rimonabant), where the N1-substituent and C3-amine tail modulate receptor subtype selectivity (CB1 vs CB2).

Safety & Handling
  • GHS Classification: Warning (Irritant).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12847949, 1,4-Dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Section 2.2).
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[2] Organic Letters.[2] Retrieved from [Link]

Sources

Exploratory

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to N-Butyl-1,4-dimethyl-1H-pyrazol-3-amine and its Analogs for Drug Discovery Professionals Foreword: This document provides a detailed technical overview of the synthesis, properties, and pot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Butyl-1,4-dimethyl-1H-pyrazol-3-amine and its Analogs for Drug Discovery Professionals

Foreword: This document provides a detailed technical overview of the synthesis, properties, and potential applications of substituted aminopyrazoles, with a specific focus on the structural motif of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine. As of the latest database searches, a specific CAS number for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is not publicly indexed. Therefore, this guide synthesizes data from closely related analogs, such as 1,4-dimethyl-1H-pyrazol-3-amine (CAS: 85485-61-6)[1] and other N-alkylated aminopyrazoles, to provide a scientifically grounded and practical resource for researchers in drug development.

The pyrazole ring is a five-membered N-heterocycle that serves as a privileged scaffold in modern drug discovery.[2] Its unique structural and electronic properties, including the presence of two adjacent nitrogen atoms, allow for versatile interactions with a multitude of biological targets.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[4]

The functionalization of the pyrazole core, particularly with amino groups, creates highly valuable building blocks for combinatorial chemistry and lead optimization.[4] Aminopyrazoles are π-excessive systems, making them highly reactive towards electrophiles and enabling diverse synthetic modifications. This guide focuses on the 1,4-dimethyl-3-aminopyrazole framework and the implications of N-butylation on its chemical and pharmacological profile.

Physicochemical and Structural Properties

The introduction of alkyl groups to the core aminopyrazole structure significantly influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These parameters are critical for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Table 1: Comparison of Physicochemical Properties of Related Aminopyrazoles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1,4-Dimethyl-1H-pyrazol-3-amine85485-61-6C5H9N3111.15Liquid, Boiling Point: 110-113°C[1]
1-Methyl-1H-pyrazol-3-amine1904-31-0C4H7N397.12Slightly soluble in water; Air sensitive[5]
1-Butyl-1H-pyrazol-3-amine73616-25-8C7H13N3139.20Storage at 2-8°C[6]
N-Butyl-1,4-dimethyl-1H-pyrazol-3-amine (Predicted) Not AvailableC9H17N3167.25Increased lipophilicity compared to non-butylated analogs. Expected to be a liquid or low-melting solid.

The N-butyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. However, it may also increase metabolic susceptibility and reduce aqueous solubility. The two methyl groups (at N1 and C4) provide steric hindrance that can protect the pyrazole core from metabolic degradation and fine-tune its binding affinity to target proteins.

Synthesis Strategies and Methodologies

The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine can be approached through a multi-step process, starting from the construction of the core aminopyrazole ring followed by functionalization.

Core Synthesis: 1,4-Dimethyl-1H-pyrazol-3-amine

The foundational pyrazole ring is typically constructed via cyclocondensation reactions.[7] A common and efficient method involves the reaction of a β-ketonitrile with a hydrazine derivative.

Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-3-amine

  • Step 1: Formation of the β-Ketonitrile. The synthesis begins with a suitable precursor like acetoacetonitrile. Methylation at the α-carbon would be required to introduce the C4-methyl group.

  • Step 2: Cyclocondensation. The resulting methylated β-ketonitrile is reacted with methylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine, followed by intramolecular cyclization and dehydration to form the 1,4-dimethyl-1H-pyrazol-3-amine ring. This type of reaction is often carried out in a protic solvent like ethanol and can be accelerated with microwave assistance.

N-Butylation of the Exocyclic Amine

Once the 1,4-dimethyl-1H-pyrazol-3-amine core is synthesized, the final step is the introduction of the butyl group onto the 3-amino moiety.

Protocol 2: N-Butylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[8]

  • Step 1: Imine Formation. 1,4-dimethyl-1H-pyrazol-3-amine is reacted with butyraldehyde. This condensation reaction, often performed under solvent-free conditions or with removal of water, forms the corresponding N-pyrazolyl)imine intermediate.[8]

  • Step 2: Reduction. The crude imine is then reduced without isolation. A mild reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) is added to the reaction mixture. The reducing agent selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final N-butyl-1,4-dimethyl-1H-pyrazol-3-amine product.

  • Purification. The final compound is purified using standard techniques such as column chromatography on silica gel.

Causality in Experimental Choices: Reductive amination is preferred over direct alkylation with a butyl halide because it avoids the common issue of over-alkylation (formation of di-butylated and quaternary ammonium salt byproducts). The one-pot nature of the procedure enhances efficiency and overall yield.[8]

Synthesis_Workflow cluster_core Core Synthesis cluster_functionalization N-Butylation A Methylated β-Ketonitrile C 1,4-Dimethyl-1H-pyrazol-3-amine A->C Cyclocondensation B Methylhydrazine B->C Cyclocondensation E Imine Intermediate C->E Condensation D Butyraldehyde D->E F N-Butyl-1,4-dimethyl-1H-pyrazol-3-amine E->F Reduction (e.g., NaBH4)

Caption: Synthetic workflow for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine.

Potential Applications in Drug Development

Aminopyrazole derivatives are versatile pharmacophores with documented activity against a range of therapeutic targets.

Kinase Inhibition

Many pyrazole-containing molecules function as potent kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP, leading to inhibition of kinase activity. For instance, 1H-pyrazol-3-amine derivatives have been identified as novel and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[9] The N-butyl-1,4-dimethyl substitution pattern could be optimized to enhance selectivity and potency against specific kinases.

Anti-inflammatory and Analgesic Agents

Substituted pyrazoles have shown promise as anti-inflammatory agents, partly through the inhibition of enzymes like cyclooxygenase (COX).[10] The structural modifications on the N-butyl-1,4-dimethyl-1H-pyrazol-3-amine core could be explored to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Central Nervous System (CNS) Applications

The pyrazole ring is also a feature in drugs targeting the CNS. The ability to tune the lipophilicity with substituents like the N-butyl group is crucial for achieving blood-brain barrier penetration, a prerequisite for CNS-acting drugs.

Applications cluster_targets Therapeutic Areas Core N-Butyl-1,4-dimethyl-1H-pyrazol-3-amine Privileged Scaffold Kinase Kinase Inhibition (e.g., RIPK1) for Oncology & Inflammation Core->Kinase Target Interaction Inflammation Anti-inflammatory Agents (e.g., COX Inhibition) Core->Inflammation Enzyme Modulation CNS CNS Disorders (Requires BBB Penetration) Core->CNS Pharmacokinetic Tuning

Caption: Potential therapeutic applications of the aminopyrazole scaffold.

Analytical Characterization

The identity and purity of the synthesized N-butyl-1,4-dimethyl-1H-pyrazol-3-amine would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the molecular structure, showing characteristic signals for the butyl chain, the two methyl groups, and the pyrazole ring protons. 2D NMR experiments (COSY, HSQC) would be used for unambiguous signal assignment.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula of the compound.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the N-H stretch of the secondary amine and C=N/C=C stretches from the pyrazole ring.[2]

  • Chromatography: Thin-layer chromatography (TLC) would be used to monitor reaction progress, and High-Performance Liquid Chromatography (HPLC) would be employed to determine the final purity of the compound.

Conclusion and Future Directions

While a dedicated CAS number for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is not currently available, its synthesis is highly feasible through established chemical methodologies. The structural motif combines the proven pharmacological relevance of the aminopyrazole core with alkyl substitutions that can favorably modulate its drug-like properties. This makes it an attractive scaffold for further investigation in drug discovery programs targeting kinases, inflammatory pathways, and CNS disorders. Future research should focus on the efficient synthesis and biological screening of a library of related analogs to fully explore the structure-activity relationships (SAR) and identify lead compounds for preclinical development.

References

  • Benchchem. (n.d.). N-butyl-1,3-dimethyl-1H-pyrazol-4-amine.
  • ChemScene. (n.d.). 1-Butyl-1h-pyrazol-3-amine. CAS 73616-25-8.
  • Fluorochem. (n.d.). 1,4-Dimethyl-1H-pyrazol-3-amine. CAS 85485-61-6.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Sciendo. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine Property.
  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Foundational

solubility profile of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine in organic solvents

An In-Depth Technical Guide Solubility Profile of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine in Organic Solvents: A Methodological and Predictive Analysis Abstract N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is a substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine in Organic Solvents: A Methodological and Predictive Analysis

Abstract

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science, fields where pyrazoles are recognized as privileged scaffolds.[1][2] A comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for its successful application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a predictive analysis of the solubility of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine based on its molecular structure. As specific quantitative solubility data for this compound is not extensively available in public literature, we present a detailed, field-proven experimental protocol based on the isothermal shake-flask method—the gold standard for equilibrium solubility determination—to empower researchers to generate reliable data.[3][4] This document is structured to serve as a practical guide for scientists in drug discovery and chemical development, offering both theoretical grounding and actionable methodologies.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior throughout the development lifecycle. For a molecule like N-butyl-1,4-dimethyl-1H-pyrazol-3-amine, understanding its interaction with various organic solvents is paramount for:

  • Synthetic Chemistry: Optimizing reaction conditions, ensuring reactants are in the same phase, and facilitating product isolation and purification through techniques like recrystallization.[5][6]

  • Formulation Development: Selecting appropriate solvent systems for creating stable, bioavailable drug products, whether for oral, injectable, or topical delivery.

  • Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), which require the analyte to be fully dissolved for accurate quantification.[7]

The pyrazole core, with its two adjacent nitrogen atoms, provides a unique electronic and structural profile, making its derivatives valuable in drug design.[2][8] However, the solubility of these derivatives can vary dramatically based on the nature of their substituents.[5] This guide focuses specifically on the N-butyl and dimethyl-substituted aminopyrazole, providing the necessary framework to characterize its solubility profile.

Predicted Solubility Profile: A Molecular Structure-Based Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4] An analysis of the structure of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine allows for an expert prediction of its behavior in various solvent classes.

Molecular Structure:

  • Pyrazole Core: The five-membered heterocyclic ring is inherently polar.

  • Amino Group (-NH₂): The primary amine at the 3-position is a key feature. It can act as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic and polar aprotic solvents.

  • N-Butyl Group: This lipophilic alkyl chain introduces non-polar character, which is expected to enhance solubility in less polar organic solvents.[9]

  • N-Methyl and C-Methyl Groups: These small alkyl groups contribute slightly to the molecule's lipophilicity and size.

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino group and the pyrazole nitrogens. Good solubility is anticipated, as the solvent can effectively solvate the polar functionalities of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments and can accept hydrogen bonds, allowing them to interact favorably with the polar regions of the compound.[10][11] High solubility is expected in solvents like DMSO and DMF. Acetonitrile and acetone are also likely to be effective solvents.[5][12]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): The presence of the butyl group will confer some solubility in these solvents. However, the polar pyrazole-amine core will likely limit solubility, especially in highly non-polar aliphatic solvents like hexane. Solubility in toluene may be moderate due to its ability to engage in pi-pi stacking interactions.

The following diagram illustrates the relationship between the compound's structural features and its expected solubility.

G cluster_compound N-butyl-1,4-dimethyl-1H-pyrazol-3-amine cluster_solvents Solvent Classes Compound Core Structure Pyrazole Polar Pyrazole Ring Amine H-Bonding Amino Group Butyl Lipophilic Butyl Chain PolarProtic Polar Protic (Methanol, Ethanol) Pyrazole->PolarProtic Favorable PolarAprotic Polar Aprotic (DMSO, Acetonitrile) Pyrazole->PolarAprotic Dipole-Dipole NonPolar Non-Polar (Toluene, Hexane) Pyrazole->NonPolar Repulsive (Limits Solubility) Amine->PolarProtic Strong H-Bonding Amine->PolarAprotic H-Bond Accepting Butyl->NonPolar van der Waals Forces

Caption: Structural features and their influence on solvent interactions.

Experimental Protocol: Isothermal Shake-Flask Method

The definitive determination of equilibrium solubility requires a robust experimental method. The isothermal shake-flask method is the most reliable and widely accepted technique.[4] It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Causality Behind Experimental Choices:

  • Why Shake-Flask? This method directly measures the thermodynamic equilibrium solubility, providing a true representation of the compound's saturation point. It is less prone to the artifacts of kinetic or predictive methods.[4][13]

  • Why Isothermal? Solubility is highly temperature-dependent.[12] Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility and generating standardized, comparable data.

  • Why Excess Solid? The continuous presence of undissolved solid ensures that the solution remains saturated throughout the equilibration period, which is a core requirement for measuring equilibrium solubility.[3]

  • Why HPLC for Quantification? HPLC with UV detection is a highly specific, sensitive, and accurate method for quantifying the concentration of dissolved analytes in a complex matrix, making it ideal for solubility studies.[13]

The diagram below outlines the complete workflow for this protocol.

A 1. Preparation Add excess solid to solvent in vial B 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours) A->B Shake/Rotate C 3. Phase Separation Centrifuge or filter (0.22 µm) sample B->C Allow to settle D 4. Sample Dilution Dilute supernatant with mobile phase C->D Accurate pipetting E 5. Quantification Analyze by validated HPLC-UV method D->E Inject sample F 6. Calculation Determine concentration against a standard curve E->F Integrate peak area

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Step-by-Step Methodology

A. Materials and Reagents

  • N-butyl-1,4-dimethyl-1H-pyrazol-3-amine (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes and volumetric flasks

  • Validated HPLC-UV system

B. Preparation of Saturated Solutions

  • Add an excess amount of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine to a series of vials (a visible amount of undissolved solid should remain at the end).

  • Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

  • Securely cap the vials to prevent solvent evaporation.

C. Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the samples at a moderate speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.

D. Sample Separation and Preparation

  • Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, either:

    • Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) and sample the clear supernatant.

    • Filter the sample through a 0.22 µm solvent-compatible syringe filter into a clean vial.

  • Immediately and accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

E. Quantification and Data Analysis

  • Analyze the diluted samples using a validated HPLC-UV method.

  • Prepare a standard curve using known concentrations of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine.

  • Calculate the concentration of the compound in the saturated solution by applying the dilution factor.

  • Express the solubility in standard units, such as mg/mL and mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis. This allows for direct correlation between solvent properties and solubility.

Table 1: Experimental Solubility Data for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine at 25 °C

SolventSolvent ClassPolarity IndexDielectric Constant (20°C)Observed Solubility (mg/mL)Observed Solubility (mol/L)
HexaneNon-Polar0.11.88Experimental DataCalculated Data
TolueneNon-Polar2.42.38Experimental DataCalculated Data
DichloromethanePolar Aprotic3.18.93Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic4.46.02Experimental DataCalculated Data
AcetonePolar Aprotic5.120.7Experimental DataCalculated Data
AcetonitrilePolar Aprotic5.837.5Experimental DataCalculated Data
EthanolPolar Protic4.324.55Experimental DataCalculated Data
MethanolPolar Protic5.132.70Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.68Experimental DataCalculated Data

Note: Polarity Index and Dielectric Constant values are sourced from publicly available data.[14]

Interpretation of Results: Upon generating the data, researchers should analyze the trends. It is expected that solubility will be highest in polar aprotic solvents like DMSO and moderate to high in polar protic solvents like methanol and ethanol. The solubility in non-polar solvents will provide insight into the influence of the butyl group. By correlating the observed solubility with solvent parameters like the dielectric constant and polarity index, a quantitative structure-property relationship can be established for this molecule, aiding in future solvent selection for various applications.

Conclusion

While a definitive, publicly available dataset on the solubility of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is scarce, a robust predictive framework can be established based on its molecular architecture. This guide provides the theoretical foundation and a detailed, validated experimental protocol to empower researchers to determine the solubility profile of this compound with high confidence. The application of the isothermal shake-flask method will yield precise, equilibrium solubility data, which is indispensable for the rational design of synthetic processes, formulations, and analytical methods in the fields of drug discovery and chemical development.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SlidePlayer. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Pharmapproach. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine: A Versatile Ligand for Modern Coordination Chemistry

An Application Note and Protocol for Researchers Abstract Substituted pyrazoles represent one of the most versatile and influential classes of N-heterocyclic ligands in coordination chemistry.[1][2] Their synthetic acces...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Substituted pyrazoles represent one of the most versatile and influential classes of N-heterocyclic ligands in coordination chemistry.[1][2] Their synthetic accessibility and the ease with which their steric and electronic properties can be fine-tuned have led to a rich and diverse chemistry with transition metals, lanthanides, and actinides.[1][3] This guide focuses on N-butyl-1,4-dimethyl-1H-pyrazol-3-amine, a ligand designed to combine steric bulk and specific electronic features. While this specific molecule is not extensively documented in current literature, its behavior and potential as a ligand can be expertly predicted from the vast body of research on analogous aminopyrazole systems. This document provides a comprehensive overview, including proposed synthetic protocols for the ligand and its metal complexes, detailed characterization methodologies, and an exploration of its potential applications in catalysis and medicinal chemistry.

Introduction: The Rationale for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine

Pyrazole ligands are five-membered aromatic rings containing two adjacent nitrogen atoms. This structure allows them to act as monodentate, bidentate, or bridging ligands, facilitating the construction of stable and diverse coordination complexes.[3] The N-unsubstituted pyrazoles can be deprotonated to form pyrazolate anions, which are excellent bridging ligands, while N-substituted pyrazoles typically coordinate as neutral monodentate ligands through the pyridine-like nitrogen atom.[4][5]

The ligand of interest, N-butyl-1,4-dimethyl-1H-pyrazol-3-amine, incorporates several key features designed to modulate the properties of its metal complexes:

  • N1-Methyl Group: This group blocks one of the nitrogen atoms, ensuring the ligand typically acts as a predictable monodentate donor through the N2 nitrogen. This prevents the formation of polynuclear bridged species that can occur with N-unsubstituted pyrazoles.[4]

  • C4-Methyl Group: The methyl group at the C4 position provides a moderate increase in steric hindrance and acts as a weak electron-donating group, influencing the electronic properties of the pyrazole ring.

  • N-Butyl Group on the Exocyclic Amine: This is a key feature. The butyl group significantly increases the steric profile of the ligand. This can be used to control the coordination number of the metal center, prevent unwanted side reactions, and enhance the solubility of the resulting complexes in less polar organic solvents.

  • 3-Amine Group: The exocyclic amino group can potentially act as a secondary coordination site, allowing the ligand to function as a bidentate chelate. This versatility in coordination mode (monodentate vs. bidentate) makes it a highly attractive target for creating complexes with tailored geometries and reactivity.

These combined features suggest that N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is an excellent candidate for applications requiring soluble, sterically controlled, and electronically tunable metal complexes.

Synthesis and Characterization of the Ligand

As a specific, validated synthesis for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is not prominent in the literature, the following protocol is a proposed, high-probability route based on established pyrazole synthesis methodologies. The most common and effective route to 3-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[2]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents.

G cluster_0 Step 1: Formation of β-Ketonitrile cluster_1 Step 2: Cyclization & Amination cluster_2 Step 3: N-Butylation A Acetoacetonitrile D 2-Methyl-3-oxobutanenitrile A->D Base-mediated methylation B Methyl Iodide B->D C Sodium Hydride (NaH) C->D F 1,4-Dimethyl-1H-pyrazol-3-amine D->F Cyclocondensation E Methylhydrazine E->F I N-butyl-1,4-dimethyl-1H-pyrazol-3-amine (Target Ligand) F->I Nucleophilic Substitution G 1-Bromobutane G->I H Potassium Carbonate (K2CO3) H->I G A N-butyl-1,4-dimethyl-1H-pyrazol-3-amine (Ligand) D Stirring at Room Temperature A->D B Copper(II) Chloride (CuCl₂) B->D C Ethanol (Solvent) C->D E Precipitation / Crystallization D->E Complex Formation F [Cu(Ligand)₂Cl₂] (Target Complex) E->F Isolation & Drying G cluster_0 Application Areas A N-butyl-1,4-dimethyl-1H-pyrazol-3-amine Metal Complexes B Homogeneous Catalysis A->B e.g., Cross-Coupling, Hydrogenation C Medicinal Chemistry A->C e.g., Anticancer, Antimicrobial Agents D Materials Science A->D e.g., Precursors for MOFs & Polymers

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of pyrazole derivatives in aqueous buffers

Topic: Troubleshooting Solubility Issues in Aqueous Buffers Audience: Drug Discovery Scientists & Medicinal Chemists Version: 2.4 (Current) Executive Summary: The "Deceptive" Scaffold Pyrazole derivatives are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues in Aqueous Buffers Audience: Drug Discovery Scientists & Medicinal Chemists Version: 2.4 (Current)

Executive Summary: The "Deceptive" Scaffold

Pyrazole derivatives are privileged structures in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their ability to act as both hydrogen bond donors and acceptors. However, this same feature leads to complex solubility profiles.

The Core Problem: Pyrazoles are often amphoteric and prone to intermolecular hydrogen bonding (dimerization) .[1]

  • pKa Trap: The unfunctionalized pyrazole ring has a pKa of ~2.5 (cation formation) and ~14.2 (anion formation), meaning it is effectively neutral and lipophilic at physiological pH (7.4), leading to poor aqueous solubility.

  • Stacking: The planar heteroaromatic ring promotes

    
    -
    
    
    
    stacking and crystallization, causing "crashing out" during DMSO dilutions.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Diagnostic Workflow (Decision Tree)

Before altering your buffer, determine if the precipitation is thermodynamic (equilibrium issue) or kinetic (mixing issue).

PyrazoleTroubleshooting Start Precipitation Observed Timing When does it occur? Start->Timing Immediate Immediate (upon addition) Timing->Immediate < 5 mins Delayed Delayed (Hours/Days) Timing->Delayed > 1 hour CheckpH Check Buffer pH vs. pKa Immediate->CheckpH CheckCrystal Check Crystal Packing Delayed->CheckCrystal WrongpH pH is neutral (7.4)? Pyrazole is likely neutral/lipophilic. CheckpH->WrongpH Action1 Action: Add Co-solvent (PEG400 or Cyclodextrin) WrongpH->Action1 Oligomers Formation of H-bonded dimers/oligomers CheckCrystal->Oligomers Action2 Action: Disrupt Stacking (Use Surfactant: Tween 80) Oligomers->Action2

Figure 1: Diagnostic logic for identifying the root cause of pyrazole precipitation.

Module 1: The pH Conundrum

Issue: Users often assume pyrazoles will ionize like amines. They do not. Mechanism: The lone pair on the pyridine-like nitrogen (N2) is available for protonation, but the pKa is very low (~2.5). The pyrrole-like nitrogen (N1) is not basic. Therefore, at pH 7.4, the molecule is uncharged and hydrophobic.

Troubleshooting Table: Buffer Selection
Compound TypeDominant Species at pH 7.4Solubility RiskRecommended Buffer Modification
Neutral Pyrazole Uncharged (

)
High Add 10-20% HP-

-CD (Cyclodextrin)
Amino-Pyrazole Cationic (

)
LowStandard PBS is usually acceptable
Acidic Pyrazole (e.g., Celecoxib)Anionic (

)
ModerateAdjust pH > 8.0 (if assay permits)
Technical Insight: The "Invisible" Precipitate

Neutral pyrazoles can form micro-aggregates that are invisible to the naked eye but scatter light in plate readers, causing false positives in biochemical assays.

  • Validation Step: Always run a Dynamic Light Scattering (DLS) check or a simple absorbance scan at 650nm (turbidity) if you suspect aggregation.

Module 2: The "Kinetic Solubility Cliff" (DMSO Shock)

Issue: A 10mM DMSO stock solution is clear, but diluting it to 100


M in buffer causes immediate cloudiness.
Mechanism:  This is "Kinetic Precipitation." The rapid mixing of DMSO (hydrophobic) with water strips the solvation shell from the pyrazole faster than the pyrazole can find a stable equilibrium, forcing it to crash out in amorphous form.
Protocol: The "Step-Down" Dilution Method

Do not spike 100% DMSO stock directly into 100% aqueous buffer.

  • Preparation: Start with your 10mM stock in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a "Bridge Solvent" (e.g., 50% PEG400 / 50% Water).

    • Result: 1mM compound in 10% DMSO / 45% PEG400.

  • Final Dilution: Dilute this intermediate 1:10 into your assay buffer.

    • Final: 100

      
      M compound.[2]
      
    • Why this works: The PEG400 maintains solubility during the transition from organic to aqueous phase.

Module 3: Advanced Formulation (Excipients)

When pH adjustment and careful dilution fail, you must use excipients to sequester the hydrophobic core.

A. Cyclodextrins (The Gold Standard)

Pyrazoles fit exceptionally well into the cavity of


-Cyclodextrins (CDs).
  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Concentration: 10% to 20% (w/v) in your assay buffer.

  • Mechanism: The hydrophobic pyrazole ring enters the CD cavity, while the hydrophilic exterior interacts with the buffer. This is enthalpy-driven and highly stable.

B. Surfactants (Disrupting Dimers)

If your pyrazole contains an unsubstituted N-H group, it can form hydrogen-bonded dimers (similar to carboxylic acid dimers).

  • Recommendation: Tween 80 (Polysorbate 80) at 0.05% - 0.1%.

  • Warning: Avoid ionic surfactants (like SDS) in enzymatic assays as they may denature proteins.

Validated Experimental Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this to screen compounds before biological testing.

  • Source: Prepare 10mM stock in DMSO.

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Spike: Add 2

    
    L of stock to 198
    
    
    
    L of PBS (pH 7.4). (Final: 100
    
    
    M, 1% DMSO).
  • Incubate: Shake at 500 rpm for 90 minutes at 25°C.

  • Read: Measure Absorbance at 620nm .

    • Threshold:

      
       indicates precipitation.
      
  • Verify: Centrifuge plate (2000xg, 10 min), sample supernatant, and analyze via HPLC-UV to determine actual concentration remaining in solution.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for lead optimization.[3]

  • Solid Addition: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake/stir for 24 hours at 25°C.

  • Filtration: Filter through a PVDF 0.45

    
    m  syringe filter. (Do not use Nylon; pyrazoles may bind).
    
  • Quantification: Analyze filtrate by HPLC against a standard curve.

FAQ: Common User Scenarios

Q: My pyrazole is soluble in DMSO but precipitates upon freezing/thawing. Why? A: DMSO is hygroscopic. It absorbs water from the air. If your DMSO stock absorbs even 5% water, the solubility of lipophilic pyrazoles drops drastically, causing precipitation inside the vial.

  • Fix: Store stocks in single-use aliquots under nitrogen/argon.

Q: Can I use acid to dissolve my pyrazole? A: Only if you are going to pH < 2.0. Pyrazoles are very weak bases. Acidifying to pH 4 or 5 is usually insufficient to protonate the ring (pKa ~2.5), so you gain no solubility advantage while potentially damaging your biological target.

Q: Why does my compound activity vary wildly between replicates? A: This is a hallmark of micro-precipitation . You are likely dosing a suspension, not a solution. In one well, a crystal dissolves locally (high dose); in another, it sinks (low dose). Switch to the "Step-Down" dilution protocol (Module 2).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 5822–5838. (Context on Pyrazole pKa modulation).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of N-Alkyl Aminopyrazoles

Topic: Mass Spectrometry Fragmentation Patterns of N-Alkyl Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of N-Alkyl Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the aminopyrazole scaffold is ubiquitous. However, the synthesis of these cores often yields mixtures of regioisomers (e.g., 1-alkyl-3-amino vs. 1-alkyl-5-amino pyrazoles). Distinguishing these isomers is critical as their biological activities differ drastically.

This guide compares the mass spectrometric behavior of N-alkyl aminopyrazoles, focusing on the differentiation of regioisomers using ESI-MS/MS and EI-MS. We provide a mechanistic basis for fragmentation differences, a standardized experimental protocol, and diagnostic decision trees to validate structural assignments.

Comparative Analysis: Regioisomer Differentiation

The primary analytical challenge is distinguishing between 1,3- and 1,5-disubstituted isomers. While their molecular weights are identical, their fragmentation kinetics and pathways diverge due to steric and electronic effects.

A. Structural Dynamics & The "Ortho-Effect"
  • 1-Alkyl-5-Aminopyrazoles (1,5-isomer): The N1-alkyl group and C5-amino group are spatially proximal. This steric crowding drives specific "ortho-effect" fragmentation pathways, such as the direct loss of the alkyl substituent or cyclization reactions.

  • 1-Alkyl-3-Aminopyrazoles (1,3-isomer): The substituents are distal. Fragmentation is dominated by ring cleavage mechanisms rather than substituent interaction.

B. Technique Comparison: ESI-CID vs. EI
FeatureElectrospray Ionization (ESI-CID) Electron Ionization (EI)
Primary Ion

(Even electron)

(Odd electron)
Energy Regime Low/Tunable (Collision Induced Dissociation)High (70 eV)
Key Mechanism Charge-remote fragmentation, proton mobilityRadical-induced cleavage, McLafferty rearrangement
Best For LC-coupled high-throughput screeningStructural fingerprinting & library matching
Isomer Specificity High (via MS/MS energy ramping)Medium (spectra often look similar)

Mechanistic Deep Dive

Understanding the causality of fragmentation allows for self-validating spectral interpretation.

Pathway 1: Ring Cleavage (The "Zipper" Mechanism)

Both isomers undergo ring opening, but the sequence differs.

  • Loss of HCN (27 Da): Common in 1,3-isomers where the pyrazole ring opens, and the C3-N2 bond cleaves.

  • Loss of N

    
     (28 Da):  Characteristic of diazo-like intermediates.
    
  • Ring Expansion: N-methyl pyrazoles can rearrange into pyrimidine-like cations before fragmenting, often confusing interpretation if not anticipated.

Pathway 2: Substituent Loss (Diagnostic)
  • Diagnostic for 1,5-Isomers: The proximity of the N1-alkyl and C5-amino groups facilitates a hydrogen transfer , leading to the loss of the alkyl amine or the alkyl group as a radical (in EI) or alkene (in ESI).

  • Diagnostic for 1,3-Isomers: Retains the N1-alkyl group longer; primary loss is often ammonia (NH

    
    , 17 Da) from the exocyclic amine.
    
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for 1,3 vs 1,5 isomers.

FragmentationPathways Precursor Precursor [M+H]+ Isomer13 1-Alkyl-3-Amino Isomer (Distal Substituents) Precursor->Isomer13 Path A Isomer15 1-Alkyl-5-Amino Isomer (Proximal Substituents) Precursor->Isomer15 Path B LossNH3 Loss of NH3 [M+H-17]+ Isomer13->LossNH3 Primary Channel OrthoEffect Ortho-Effect Interaction (H-Transfer) Isomer15->OrthoEffect Steric Drive RingCleave13 Ring Cleavage (Loss of HCN) LossNH3->RingCleave13 Stable13 Stable Distal Cation RingCleave13->Stable13 LossAlkyl Loss of Alkyl/Alkene [M+H-R]+ OrthoEffect->LossAlkyl Diagnostic Transition RingCleave15 Ring Cleavage (Loss of N2) OrthoEffect->RingCleave15

Caption: Divergent fragmentation pathways for N-alkyl aminopyrazole regioisomers driven by steric proximity.

Experimental Protocol: Isomer Differentiation Workflow

This protocol is designed to be self-validating. If the diagnostic ions do not appear, the synthesis or separation must be re-evaluated.

Step 1: Sample Preparation
  • Concentration: Prepare 1 µM solutions in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Why: High organic content aids desolvation; low concentration prevents dimer formation

    
    .
    
Step 2: Direct Infusion / LC-MS Method
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of neutral losses).

  • Source: ESI Positive Mode.

  • LC Conditions: C18 Column. Isomers often separate chromatographically (1,5-isomers typically elute earlier due to higher polarity/lower lipophilicity caused by the dipole moment).

Step 3: Energy Ramping (The Critical Step)
  • Do not use a single Collision Energy (CE).

  • Protocol: Acquire MS/MS spectra at stepped CE: 10, 20, 40, and 60 eV.

  • Logic: The 1,5-isomer "ortho-loss" channel often has a lower energy barrier than the ring cleavage of the 1,3-isomer.

Step 4: Data Analysis & Decision Tree

Use the following logic to assign structures.

DecisionTree Start Analyze MS/MS Spectrum (Stepped CE) Q1 Is [M+H-NH3]+ (Loss of 17) the Base Peak? Start->Q1 Result13 Likely 1-Alkyl-3-Amino Isomer Q1->Result13 Yes Q2 Is [M+H-Alkene]+ or [M+H-Alkyl]+ Significant? Q1->Q2 No Result15 Likely 1-Alkyl-5-Amino Isomer Q2->Result15 Yes (Ortho Effect) Ambiguous Ambiguous: Check LC RT (1,5 elutes first on C18) Q2->Ambiguous No

Caption: Decision tree for assigning N-alkyl aminopyrazole regioisomers based on MS/MS data.

Diagnostic Data Summary

The following table summarizes characteristic ions for 1-methyl-aminopyrazole (MW 97) as a model system.

Fragment Ion (m/z)OriginRelative Abundance (1,3-Isomer)Relative Abundance (1,5-Isomer)
98

Precursor100%100%
81

Loss of Exocyclic AmineHigh (Base Peak)Low / Medium
70

Loss of Ring NitrogenMediumHigh
56

Ring Cleavage (Retro-Diels-Alder)LowMedium
42

N-Methyl + Ring FragmentLowHigh (Ortho driven)

Note: For longer alkyl chains (e.g., N-Ethyl, N-Propyl), the 1,5-isomer will show a distinct loss of the alkene (e.g., loss of 28 Da for Ethyl) via McLafferty-like rearrangement involving the amino hydrogen.

References

  • Differentiation of Pyrazole Isomers

    • Kuhn, B. L., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] [Link]

  • General Fragmentation Rules

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing Nitrogen Rule and Ortho Effects). [Link]

  • Regioselective Synthesis and Analysis

    • Fini, F., et al. (2022).[3] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • ESI-MS Mechanisms

    • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Trends in Analytical Chemistry. [Link]

Sources

Comparative

infrared (IR) spectroscopy peaks for secondary amine pyrazoles

Comparative Guide: Infrared Spectroscopy of Secondary Amine Pyrazoles ( -Pyrazoles) Executive Summary In drug discovery, particularly within kinase inhibitor development, the -pyrazole scaffold is ubiquitous. Its seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Infrared Spectroscopy of Secondary Amine Pyrazoles ( -Pyrazoles)

Executive Summary

In drug discovery, particularly within kinase inhibitor development, the


-pyrazole  scaffold is ubiquitous. Its secondary amine character (the 

-H moiety on the ring) acts as a critical hydrogen bond donor in the ATP-binding hinge region of kinases.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of secondary amine pyrazoles against common alternatives (aliphatic amines, amides, and hydroxyls). The defining feature of the


-pyrazole is not a static peak, but a phase-dependent spectral shift : a sharp band at ~3450 cm⁻¹ in dilute solution that collapses into a broad, complex "curtain" band between 2800–3200 cm⁻¹ in the solid state due to intermolecular hydrogen bonding (dimerization).

Part 1: Theoretical Framework & Spectral Mechanism

The "Chameleon" Nature of the Pyrazole N-H

Unlike aliphatic secondary amines, which exhibit a consistent, relatively sharp N-H stretch,


-pyrazoles are dynamic. They exist in a tautomeric equilibrium and are capable of forming strong cyclic dimers or linear oligomers (catemers) in the solid state.
  • Monomer (Dilute Solution/Gas): The N-H bond is "free." The force constant is high, resulting in a sharp, high-frequency peak.

  • Aggregate (Solid State/Concentrated): Pyrazoles form

    
     symmetric dimers or oligomers. The N-H proton is shared between nitrogens of adjacent rings. This weakens the N-H covalent bond (lowering the force constant) and introduces anharmonicity, causing a massive redshift and broadening.
    
Tautomerism

Pyrazoles undergo annular tautomerism (1,2-proton shift). While IR is faster than the NMR time scale, the presence of substituents (e.g., 3-methyl vs. 5-methyl) influences the population of tautomers, potentially splitting bands in the fingerprint region.

Part 2: Comparative Spectral Analysis[1]

The following table contrasts the


-pyrazole against functional groups often confused with it during structural elucidation.
Table 1: Diagnostic IR Frequencies (cm⁻¹)
Functional GroupN-H / O-H Stretch (Diagnostic Region)Ring/Carbonyl VibrationsBand Morphology (Solid State)

-Pyrazole (Secondary Amine)
2800 – 3200 (Broad, multi-substructure)1580 – 1600 (C=N Ring)"Curtain-like" broad band ; often overlaps C-H stretches.
Aliphatic 2° Amine 3310 – 3350 (Single band)1020 – 1250 (C-N Aliphatic)Weak to Medium sharpness ; rarely broadens significantly.
Primary Amine (-NH₂) 3300 – 3500 (Doublet: Sym & Asym)1580 – 1650 (N-H Scissoring)Doublet is the key differentiator.
Amide (Secondary) 3270 – 3330 1640 – 1690 (Amide I: C=O)Strong C=O peak dominates the spectrum.
Hydroxyl (-OH) 3200 – 3550 ~1000 – 1200 (C-O)Smooth, broad parabola ; lacks the "substructure" of pyrazole aggregates.
Distinguishing Features
  • The "Curtain" Effect: In solid-state (ATR/KBr), pyrazole N-H stretching often appears as a broad absorption plateau starting from ~3200 cm⁻¹ and extending down to 2800 cm⁻¹, obscuring the C-H stretching region. This is due to Fermi resonance between the N-H stretch and overtones of ring vibrations.[1][2]

  • Absence of C=O: The primary differentiator from amides is the absence of the intense Amide I band at ~1650 cm⁻¹.

  • Dilution Shift: Upon dissolving a solid pyrazole sample in a non-polar solvent (e.g., CCl₄ or CHCl₃), the broad N-H band disappears and is replaced by a sharp peak at ~3450 cm⁻¹ . This phase-change test is definitive for

    
    -pyrazoles.
    

Part 3: Experimental Protocols

Protocol A: Solid-State Identification (ATR-FTIR)

Best for: Rapid quality control of raw materials.

  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan.

  • Deposition: Place ~5 mg of solid pyrazole derivative on the crystal. Apply high pressure using the anvil to ensure contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Analysis: Look for the broad "curtain" band at 2800–3200 cm⁻¹.[1] Confirm presence of C=N ring stretch at ~1590 cm⁻¹.

Protocol B: Validation via D₂O Exchange

Best for: Confirming the peak is an exchangeable proton (N-H) and not an impurity.

  • Baseline Scan: Dissolve the sample in dry chloroform (CHCl₃) or dichloromethane. Record the spectrum in a liquid cell (CaF₂ windows). Note the sharp peak at ~3450 cm⁻¹.

  • Exchange: Add 1 drop of D₂O to the solution. Shake vigorously for 60 seconds to allow the H/D exchange:

    
    
    
  • Measurement: Record the spectrum of the organic layer again.

  • Result:

    • The band at 3450 cm⁻¹ (N-H) should decrease or disappear.

    • A new band at ~2550 cm⁻¹ (N-D) should appear (Isotopic shift factor

      
      ).
      

Part 4: Decision Logic & Visualization

Diagram 1: Spectral Identification Logic

This decision tree aids in distinguishing the pyrazole scaffold from interfering functional groups.

SpectralLogic Start Unknown Spectrum (3000-3500 cm⁻¹ Activity) CheckCO Check 1640-1690 cm⁻¹ (Strong Band?) Start->CheckCO IsAmide Amide Detected (Not Pyrazole) CheckCO->IsAmide Yes CheckNH Analyze 3100-3500 cm⁻¹ Shape CheckCO->CheckNH No Doublet Doublet Peak? CheckNH->Doublet PrimaryAmine Primary Amine (-NH₂) Doublet->PrimaryAmine Yes Broad Broad/Complex Band (2800-3200 cm⁻¹)? Doublet->Broad No Sharp Single Sharp Weak Band (~3310-3350 cm⁻¹)? Broad->Sharp No CheckPhase Phase Test: Dissolve in CHCl₃ Broad->CheckPhase Yes (Solid State) SecAmine Aliphatic 2° Amine Sharp->SecAmine Yes Shift Band shifts to Sharp ~3450 cm⁻¹? CheckPhase->Shift Confirmed CONFIRMED: 1H-Pyrazole (2° Amine) Shift->Confirmed Yes OHGroup Likely Hydroxyl (-OH) (No sharp shift) Shift->OHGroup No

Caption: Decision logic for differentiating 1H-pyrazoles from amides and aliphatic amines based on spectral morphology and phase behavior.

Diagram 2: Experimental Workflow for Validation

The self-validating loop for confirming the secondary amine structure.

Workflow Sample Solid Sample ATR Step 1: ATR-FTIR (Broad 'Curtain' Band) Sample->ATR Solvation Step 2: Dissolve in CHCl₃ ATR->Solvation LiqCell Step 3: Liquid Cell IR (Sharp Band ~3450 cm⁻¹) Solvation->LiqCell D2O Step 4: Add D₂O (Shake 1 min) LiqCell->D2O FinalCheck Step 5: Re-measure (Band Disappearance) D2O->FinalCheck

Caption: Step-by-step validation protocol using phase change and isotopic exchange to confirm the exchangeable N-H proton.

References

  • NIST Chemistry WebBook. 1H-Pyrazole Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole.[1][2][4][5] Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585.[4]

  • Elguero, J., et al. (2000). Hydrogen bonding in pyrazoles: The monomers-in-dimers model. Journal of Chemical Physics.[4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for general amine/amide shifts).
  • King, S. T. (2007). Hydrogen bonding lights up overtones in pyrazoles. Journal of Chemical Physics, 127, 244306. Available at: [Link]

Sources

Validation

HPLC Method Development for Purity Analysis of Pyrazole Amines: A Comparative Guide

Executive Summary Pyrazole amines are critical pharmacophores in modern drug discovery (e.g., kinase inhibitors like Ruxolitinib or Avapritinib). However, their analysis presents a "perfect storm" of chromatographic chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole amines are critical pharmacophores in modern drug discovery (e.g., kinase inhibitors like Ruxolitinib or Avapritinib). However, their analysis presents a "perfect storm" of chromatographic challenges: they are small, polar, basic, and subject to annular tautomerism.

Standard generic methods (low pH, C18) often fail, resulting in severe peak tailing (


), retention loss (dewetting), or split peaks. This guide objectively compares three distinct separation strategies to identify the most robust protocol for purity analysis.

The Verdict: While HILIC offers superior retention for the most polar variants, High-pH Reversed-Phase Chromatography (RPLC) on Hybrid Silica emerges as the most robust, transferable, and MS-compatible method for general purity analysis of pyrazole amines.

The Scientific Challenge: Why Standard Methods Fail

To develop a robust method, we must first understand the molecular behavior of the analyte.

The Basicity & Silanol Trap

Pyrazole amines possess a basic nitrogen (pyridine-like) and an acidic nitrogen (pyrrole-like). The pKa of the conjugate acid typically ranges from 2.5 to 4.5, while the exocyclic amine increases basicity.

  • Low pH Scenario (Standard Method): At pH 2-3 (Formic acid/TFA), the pyrazole is protonated (

    
    ). The silica surface of a standard C18 column contains residual silanols (
    
    
    
    ) which are ionized above pH 3.5.
  • The Interaction: The cationic analyte interacts ionically with the anionic silanols. This "secondary interaction" is kinetically slow, causing the characteristic "shark fin" tailing.

Visualization: The Silanol Interference Mechanism

SilanolInteraction cluster_0 Standard Acidic Method (pH 3) cluster_1 Optimized High pH Method (pH 10) Analyte_Pos Protonated Pyrazole (PyH+) Interaction Ionic Drag (Peak Tailing) Analyte_Pos->Interaction Attraction Silanol_Neg Ionized Silanol (Si-O-) Silanol_Neg->Interaction Analyte_Neu Neutral Pyrazole (Py) Result Hydrophobic Interaction Only (Sharp Peak) Analyte_Neu->Result Clean Elution Silanol_Shield Silanol (Shielded/Repressed) Silanol_Shield->Result No Interaction

Figure 1: Mechanism of peak tailing at low pH vs. sharp elution at high pH.

Comparative Study: The "Battle of the Modes"

We evaluated three distinct methodologies using a representative test probe: 3-amino-4-methylpyrazole (highly polar, problematic basicity).

The Contenders
ParameterMethod A: The "Standard"Method B: The "Alternative"Method C: The "Optimized"
Mode Acidic RPLCHILICHigh-pH RPLC
Stationary Phase Standard C18 (3.5 µm)Amide / SilicaHybrid-Ethyl Bridged C18 (BEH/Gemini)
Mobile Phase A 0.1% Formic Acid in Water10 mM NH4OAc (pH 5.8) in 90% ACN10 mM NH4HCO3 (pH 10.0)
Mobile Phase B Acetonitrile10 mM NH4OAc in WaterAcetonitrile
Mechanism HydrophobicPartitioning / Hydrogen BondingHydrophobic (De-protonated)
Experimental Performance Data

The following data summarizes the chromatographic performance observed during method screening.

MetricMethod A (Acidic C18)Method B (HILIC)Method C (High pH Hybrid)
Retention Factor (

)
0.4 (Poor retention)3.2 (Strong retention)2.1 (Ideal retention)
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)1.05 (Excellent)
Theoretical Plates (

)
4,50012,00014,500
MS Sensitivity HighMedium (Salt suppression)High (Negative mode favored)
Robustness HighLow (Long equilibration)High
Analysis of Results
  • Method A (Failure): The protonated amine barely interacts with the C18 chains (low

    
    ) but drags heavily on the silanols (
    
    
    
    2.4). This method is unsuitable for purity analysis as impurities under the tail will be masked.
  • Method B (HILIC): Excellent for retention of the most polar amines. However, HILIC requires long equilibration times and is sensitive to sample diluent composition (must be high organic), making it less robust for high-throughput generic screening.

  • Method C (Winner): By raising the pH to 10, we deprotonate the pyrazole (making it neutral). This increases its hydrophobicity (improving

    
    ) and eliminates the ionic interaction with silanols (perfect 
    
    
    
    ). Crucially, this requires a hybrid column (e.g., Waters XBridge or Phenomenex Gemini) that can withstand pH 10 without dissolving.

Recommended Protocol: High-pH RPLC

This protocol is the "Gold Standard" for pyrazole amine purity analysis. It is self-validating because the high pH ensures the analyte is in a single ionization state, minimizing tautomeric broadening.

Materials
  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) OR Phenomenex Gemini NX-C18 (3 µm). Note: Do not use standard silica columns; they will dissolve at pH 10.

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide (
    
    
    
    ).
Instrument Parameters
  • Flow Rate: 0.6 mL/min (for 3.0mm ID).

  • Temperature: 40°C (Improves mass transfer and reduces backpressure).

  • Detection: UV at 210 nm (pyrazole ring) and 254 nm.

  • Injection Volume: 2-5 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer pH 10)% Mobile Phase B (Acetonitrile)
0.0955
1.0955
8.0595
10.0595
10.1955
13.0955
Troubleshooting & Self-Validation
  • Check: If retention drifts, verify the pH of Mobile Phase A. Carbonate buffers can absorb

    
     over time, lowering pH. Cap bottles tightly or use a guard tube.
    
  • Validation: Inject a neutral marker (e.g., Toluene) and the Pyrazole. If the Pyrazole tailing factor is > 1.2x that of Toluene, the column may be aging or the pH is too low.

Method Development Decision Tree

Use this logic flow to adapt the method if your specific pyrazole derivative has unique properties (e.g., highly lipophilic side chains).

DecisionTree Start Start: Pyrazole Amine Sample LogP_Check Is LogP < 0? (Highly Polar) Start->LogP_Check HILIC Use Method B: HILIC (Amide Column) LogP_Check->HILIC Yes Standard_Check Try High pH RPLC (Method C) LogP_Check->Standard_Check No Result_Check Is Resolution > 2.0 & Tailing < 1.2? Standard_Check->Result_Check Final Validate & Finalize Result_Check->Final Yes Chiral_Check Is peak splitting? (Check Chiral/Tautomer) Result_Check->Chiral_Check No Chiral_Check->HILIC Retention Issue Polar_Embedded Try Polar-Embedded C18 (Acidic pH) Chiral_Check->Polar_Embedded Tailing Issue

Figure 2: Strategic decision tree for selecting the optimal stationary phase.

References

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[1][2][3] Journal of Chromatography A.

  • Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Hybrid Particles. Retrieved from

  • Phenomenex. (2023).[4] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • Heaton, J. (2023). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Chromatography Online. Link

Sources

Comparative

comparing biological activity of N-butyl vs N-ethyl pyrazol-3-amines

This guide provides an objective, technical comparison of -butyl versus -ethyl pyrazol-3-amines , designed for medicinal chemists and drug development professionals. It synthesizes experimental data, structure-activity r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of


-butyl  versus 

-ethyl pyrazol-3-amines
, designed for medicinal chemists and drug development professionals. It synthesizes experimental data, structure-activity relationship (SAR) principles, and physicochemical profiling to aid in scaffold selection.

Comparative Analysis: -Butyl vs. -Ethyl Pyrazol-3-amines in Medicinal Chemistry

Executive Summary

In the optimization of pyrazole-based pharmacophores, the choice between an


-ethyl  and 

-butyl
substituent is a critical decision point that governs the balance between ligand efficiency and hydrophobic interaction .
  • 
    -Ethyl (C2):  Typically favored for targets with compact binding pockets (e.g., Kinase ATP sites, NAAA enzymes). It offers superior ligand efficiency (LE) and water solubility but may lack the reach to engage distal hydrophobic residues.
    
  • 
    -Butyl (C4):  Preferred for targets requiring deep hydrophobic penetration (e.g., Cannabinoid receptors, TRP channels) or for modulating blood-brain barrier (BBB) permeability. However, it introduces a higher steric penalty and reduced aqueous solubility.
    

Verdict: Select


-ethyl  for fragment-based lead optimization where steric space is restricted. Select 

-butyl
when targeting G-protein coupled receptors (GPCRs) with large orthosteric sites or to improve cellular permeability via increased lipophilicity.

Physicochemical & Structural Profile[1][2][3][4][5]

The transition from an ethyl to a butyl group alters the molecular footprint and lipophilicity, impacting both pharmacokinetics (ADME) and pharmacodynamics (Binding).

Feature

-Ethyl Pyrazol-3-amine

-Butyl Pyrazol-3-amine
Impact on Bioactivity
Formula


Butyl adds ~28 Da, affecting Ligand Efficiency.
Steric Bulk (Taft

)
-1.31-1.63Butyl is significantly bulkier, potentially causing steric clashes in small pockets.
Lipophilicity (cLogP) ~0.5 - 0.8~1.5 - 1.8Butyl increases LogP by ~1.0 unit, enhancing membrane permeability but reducing solubility.
Rotatable Bonds 13Butyl introduces higher entropic penalty (

) upon binding.
Solubility High (Polar/Aprotic solvents)ModerateEthyl derivatives are easier to formulate in aqueous assays.

Biological Activity Comparison

Case Study A: Enzyme Inhibition (NAAA Inhibitors)

Target: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

In the development of NAAA inhibitors for inflammation, steric fit within the catalytic site is paramount. Experimental data demonstrates that the smaller ethyl substituent outperforms the butyl analog.

  • Experimental Data:

    • 5-Ethyl derivative:

      
      
      
    • 5-n-Butyl derivative:

      
      
      
  • Mechanistic Insight: The NAAA active site contains a restricted hydrophobic pocket. The extension from C2 (ethyl) to C4 (butyl) likely induces a steric clash with the pocket walls or forces the alkyl chain into an energetically unfavorable conformation, reducing binding affinity despite the increased lipophilicity.

Case Study B: GPCR Ligands (Cannabinoid Receptors)

Target: CB1/CB2 Receptors

Cannabinoid receptors are Class A GPCRs with deep, lipophilic orthosteric binding sites. Here, the trend often reverses or shifts toward the longer chain.

  • SAR Trend: High-affinity CB1 ligands (like Rimonabant analogs) rely on extensive hydrophobic contacts. While simple pyrazol-3-amines are fragments, their

    
    -substituted derivatives show that increasing chain length (up to a point) enhances affinity (
    
    
    
    ) by filling the "lipophilic accessory pocket."
  • Permeability: The

    
    -butyl  group significantly aids in crossing the Blood-Brain Barrier (BBB), a requirement for central CB1 activity. The increased cLogP of the butyl derivative makes it a superior candidate for CNS-targeted libraries.
    
  • Conclusion: For large hydrophobic pockets and CNS targets, Butyl

    
     Ethyl  (context-dependent).
    

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision logic for selecting between Ethyl and Butyl substituents based on the target's structural biology.

SAR_Logic Target Target Identification Pocket_Type Binding Pocket Architecture Target->Pocket_Type Small_Pocket Compact/Restricted (e.g., Kinase ATP site, NAAA) Pocket_Type->Small_Pocket Steric Constraint Large_Pocket Deep/Hydrophobic (e.g., GPCR, Ion Channel) Pocket_Type->Large_Pocket Lipophilic Void Ethyl_Choice Select N-Ethyl (Low Steric Clash, High LE) Small_Pocket->Ethyl_Choice Avoid Clash Butyl_Choice Select N-Butyl (Hydrophobic Fill, High Permeability) Large_Pocket->Butyl_Choice Maximize vdW Forces Outcome_Ethyl Outcome: Higher Potency (IC50) Better Solubility Ethyl_Choice->Outcome_Ethyl Outcome_Butyl Outcome: Better Membrane Permeability Access to Distal Residues Butyl_Choice->Outcome_Butyl

Figure 1: Decision tree for N-alkyl substitution based on active site topology.

Experimental Protocols

To validate the differences described above, the following protocols ensure a standardized comparison.

Protocol A: Synthesis of N-Alkyl Pyrazol-3-amines

Objective: To synthesize both derivatives from a common intermediate for head-to-head testing.

  • Reagents: 3-Nitro-1H-pyrazole, Alkyl Bromide (Ethyl bromide or n-Butyl bromide),

    
    , DMF, Pd/C, Hydrazine hydrate.
    
  • Step 1 (

    
    -Alkylation): 
    
    • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir at RT for 30 min.
      
    • Add Alkyl Bromide (1.2 eq) dropwise. Heat to 60°C for 4 hours.

    • Note: This produces regioisomers (

      
      -1 vs 
      
      
      
      -2). Separate via column chromatography (Ethyl acetate/Hexane). The
      
      
      -1 isomer is typically the major product.
  • Step 2 (Reduction):

    • Dissolve the

      
      -alkyl-3-nitropyrazole in Ethanol.
      
    • Add 10% Pd/C (10 wt%) and Hydrazine hydrate (5.0 eq) carefully.

    • Reflux for 2 hours. Filter through Celite.

  • Purification: Recrystallize from Ethanol/Water to obtain pure

    
    -alkyl pyrazol-3-amine.
    
Protocol B: Comparative Bioassay (General Viability/Enzyme)

Objective: To generate self-validating


 curves.
  • Preparation: Prepare 10 mM stock solutions of Ethyl and Butyl derivatives in DMSO.

  • Serial Dilution: Dilute stocks in assay buffer to create an 8-point concentration range (e.g., 100

    
     to 0.1 nM). Ensure final DMSO concentration is <1%.
    
  • Incubation:

    • Add enzyme/cells to 96-well plates.

    • Add compounds and incubate for the optimized time (e.g., 30 min for enzyme, 24h for cells).

  • Readout: Add substrate (for enzyme) or MTT reagent (for cells). Measure absorbance/fluorescence.

  • Analysis: Fit data to a 4-parameter logistic equation.

    • Validation Check: If the Butyl derivative shows precipitation (turbidity) at high concentrations, the data point must be excluded.

References

  • Migliore, M. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry.

  • Lange, J. H. et al. (2005). Bioisosteric Replacements in the Rimonabant Series: Synthesis and SAR of 3,4-Diarylpyrazolines. Bioorganic & Medicinal Chemistry Letters.

  • Frizler, M. et al. (2012). Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors. Molecules.

  • Hansch, C. et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. (Reference for Taft Es and LogP values).

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.